Product packaging for 2-Methyl-4-nitrobenzonitrile(Cat. No.:CAS No. 89001-53-6)

2-Methyl-4-nitrobenzonitrile

Cat. No.: B182990
CAS No.: 89001-53-6
M. Wt: 162.15 g/mol
InChI Key: RNTFKDBRMXYEPR-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification in Advanced Studies

Accurate identification of chemical compounds is fundamental to scientific research, ensuring clarity, reproducibility, and safety. 2-Methyl-4-nitrobenzonitrile is identified through a standardized system of names and numbers, which are crucial for its documentation in chemical literature and databases.

IUPAC Name: this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name, This compound , precisely describes the molecular structure. This name indicates a benzene (B151609) ring with a nitrile group (-C≡N) as the principal functional group, defining the base name "benzonitrile." The substituents on the benzene ring are a methyl group (-CH₃) at the second position and a nitro group (-NO₂) at the fourth position, relative to the nitrile group.

Synonyms and Their Historical Context in Chemical Literature

In chemical literature, this compound is also known by several synonyms. ontosight.aichemimpex.com These alternative names often arise from historical naming conventions or different systems of nomenclature. Common synonyms include:

4-Nitro-o-tolunitrile : This name is derived from "o-tolunitrile," which is a common name for 2-methylbenzonitrile. tcichemicals.comsigmaaldrich.comcapotchem.cn The "4-Nitro" prefix indicates the position of the nitro group.

4-Cyano-3-methylnitrobenzene : This synonym treats nitrobenzene (B124822) as the parent molecule, with cyano and methyl groups as substituents. chemimpex.comlookchem.com

Benzonitrile (B105546), 2-methyl-4-nitro- : This is an indexing name used in chemical databases. ontosight.aiechemi.com

2-methyl-4-nitrobenzenecarbonitrile : An alternative systematic name. ontosight.aiechemi.com

The use of these synonyms is prevalent in various chemical catalogs and publications, reflecting the diverse ways chemists have referred to this compound over time.

CAS Registry Number (89001-53-6) and its Significance in Chemical Databases

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance. The CAS number for this compound is 89001-53-6 . ontosight.ailookchem.comguidechem.comsynquestlabs.comtcichemicals.com This identifier is crucial for several reasons:

Unambiguous Identification : It provides a single, universally recognized identifier, eliminating confusion that can arise from multiple synonyms or naming systems.

Database Searching : The CAS number is a primary search term in chemical databases like SciFinder, Reaxys, and PubChem, allowing researchers to efficiently retrieve comprehensive information about the compound. ontosight.ailookchem.comguidechem.com

Regulatory Compliance : It is used by regulatory bodies worldwide for tracking and managing chemical substances.

The CAS number is composed of three parts separated by hyphens: the first part can have up to seven digits, the second part has two digits, and the third part is a single check digit. lookchem.com

Molecular Formula (C₈H₆N₂O₂) and Molecular Weight (162.15 g/mol ) in Stoichiometric Calculations

The molecular formula of this compound is C₈H₆N₂O₂ . ontosight.aiguidechem.comsynquestlabs.comchembk.com This formula indicates that each molecule is composed of eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of the compound is approximately 162.15 g/mol . ontosight.aisigmaaldrich.comlookchem.comchembk.com

These two parameters are fundamental in chemistry for:

Stoichiometric Calculations : Determining the precise amounts of reactants and products in a chemical reaction.

Analytical Chemistry : Identifying and quantifying the compound using techniques like mass spectrometry.

Purity Assessment : Verifying the identity and purity of a synthesized or purchased sample.

Significance and Role in Contemporary Organic Chemistry Research

This compound is more than just a chemical entity; it is a versatile tool in the hands of organic chemists, enabling the construction of more elaborate and functionally diverse molecules.

Building Block Utility in Complex Molecule Synthesis

The strategic placement of the methyl, nitro, and nitrile functional groups on the benzene ring makes this compound a highly valuable building block in organic synthesis. guidechem.com The presence of these groups allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of various organic compounds. ontosight.aichemimpex.comguidechem.com

The reactivity of the functional groups can be selectively manipulated. For instance:

The nitro group can be reduced to an amino group, which is a key step in the synthesis of many pharmaceuticals and dyes.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can undergo addition reactions to form heterocyclic compounds. google.com

The methyl group can be oxidized to a carboxylic acid under certain conditions.

This multi-functional nature allows for the sequential or chemo-selective modification of the molecule, providing a pathway to complex target structures. Its utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aichemimpex.com For example, it serves as a precursor in the synthesis of more complex molecules with potential therapeutic effects. chemimpex.com The hydrolysis of the cyano group of this compound to a carboxyl group is one route for the synthesis of 2-methyl-4-nitrobenzoic acid, an important pharmaceutical intermediate. google.com

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Registry Number 89001-53-6 ontosight.ailookchem.comguidechem.comsynquestlabs.comtcichemicals.com
Molecular Formula C₈H₆N₂O₂ ontosight.aiguidechem.comsynquestlabs.comchembk.com
Molecular Weight 162.15 g/mol ontosight.aisigmaaldrich.comlookchem.comchembk.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. guidechem.comcymitquimica.com Its functional groups offer a platform for creating more complex, biologically active molecules. chemimpex.com

A significant application in the pharmaceutical industry is its role as a precursor in the synthesis of 2-methyl-4-nitrobenzoic acid. This acid is a key intermediate for producing Tolvaptan, an orally active, selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels). chemicalbook.com The synthesis pathway involves the hydrolysis of the cyano group in this compound to a carboxylic acid. newdrugapprovals.org Subsequently, 2-methyl-4-nitrobenzoic acid is converted into 2-methyl-4-nitrobenzoyl chloride, which is then used in a multi-step process to construct the final Tolvaptan molecule. newdrugapprovals.orgpatsnap.com

While its utility in agrochemical synthesis is noted, with its structural motifs being valuable for developing new crop protection agents, specific, widely documented examples are less detailed in publicly available research. guidechem.comchemimpex.com However, the nitroaromatic structure is a common feature in many active agrochemical compounds, suggesting its potential as a building block in this sector. ontosight.ai

Role in the Development of Specialty Polymers and Resins

In the field of materials science, this compound is recognized as a building block for creating new polymers and materials. ontosight.ai Its application extends to the formulation of specialty polymers and resins, where its inclusion can enhance material properties such as durability and resistance for use in coatings and adhesives. chemimpex.com The reactive nature of the nitrile and nitro groups allows the molecule to be incorporated into polymer chains or to act as a cross-linking agent. The aromatic structure contributes to the thermal stability and mechanical strength of the resulting polymer. While it is employed in the development of these materials, specific examples of large-scale, commercial polymers derived from this particular monomer are not extensively detailed in primary research literature. ontosight.aichemimpex.com

Contextualization within Nitroaromatic and Benzonitrile Chemistry

This compound belongs to the classes of nitroaromatic and benzonitrile compounds. Its chemical behavior is largely dictated by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro and cyano groups. core.ac.uk

Comparative Analysis with Related Nitrobenzonitrile Isomers and Derivatives

The properties and reactivity of this compound are best understood by comparing it with its isomers and related derivatives. The position of the substituents on the benzene ring significantly influences the molecule's physical properties and chemical stability.

For instance, a thermochemical study of the parent nitrobenzonitrile isomers (ortho, meta, and para) revealed destabilization energies due to the presence of two electron-withdrawing groups. researchgate.net The destabilization was most significant for the ortho-isomer (17.6±4.1 kJ·mol⁻¹) and less so for the meta-isomer (8.7±4.2 kJ·mol⁻¹). researchgate.net This highlights the energetic cost of placing two strongly electron-withdrawing groups adjacent to each other. The introduction of a methyl group, as in this compound, further modifies these electronic interactions. The methyl group is weakly electron-donating, which can slightly alter the electron density distribution on the aromatic ring compared to its parent compound, 4-nitrobenzonitrile (B1214597).

Table 2: Comparison of this compound with Related Isomers

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Difference
This compound 89001-53-6 sigmaaldrich.com C₈H₆N₂O₂ sigmaaldrich.com 162.15 sigmaaldrich.com 100-103 sigmaaldrich.com Reference Compound
4-Methyl-2-nitrobenzonitrile 26830-95-5 chemscene.com C₈H₆N₂O₂ chemscene.com 162.15 chemscene.com N/A Isomeric position of methyl and nitro groups
3-Methyl-4-nitrobenzonitrile 96784-54-2 chemimpex.com C₈H₆N₂O₂ chemimpex.com 162.15 chemimpex.com 79-85 chemimpex.com Isomeric position of the methyl group
2-Methyl-3-nitrobenzonitrile 71516-35-3 C₈H₆N₂O₂ 162.15 N/A Isomeric position of the nitro group
4-Nitrobenzonitrile 619-72-7 smolecule.com C₇H₄N₂O₂ smolecule.com 148.12 smolecule.com 144–147 smolecule.com Lacks methyl group
3-Nitrobenzonitrile 619-24-9 C₇H₄N₂O₂ 148.12 132-135 smolecule.com Lacks methyl group; nitro at meta position

This table is interactive. Click on the headers to sort the data.

Influence of Nitro and Cyano Functional Groups on Aromatic Reactivity

The nitro (-NO₂) and cyano (-C≡N) groups are powerful electron-withdrawing groups, exerting both negative inductive (-I) and negative mesomeric (-M) or resonance effects. core.ac.uk These effects significantly decrease the electron density of the aromatic ring, making it electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution than benzene itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B182990 2-Methyl-4-nitrobenzonitrile CAS No. 89001-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTFKDBRMXYEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402182
Record name 2-Methyl-4-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89001-53-6
Record name 2-Methyl-4-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-nitrobenzonitrile
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Synthetic Methodologies and Advanced Reaction Pathways for 2 Methyl 4 Nitrobenzonitrile

Established Synthetic Routes and Mechanistic Investigations

Traditional synthesis of 2-methyl-4-nitrobenzonitrile and its derivatives relies on well-documented reactions that have been optimized over time. These routes include the conversion of aromatic amines via diazonium salts, hydrolysis of the nitrile functional group, and oxidation of methyl-substituted precursors.

Synthesis from 2-Methyl-4-nitroaniline (B30703) via Diazotization and Cyanation

A principal and widely utilized method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction provides a pathway to synthesize this compound starting from 2-methyl-4-nitroaniline. The process involves two main steps: the formation of a diazonium salt followed by its reaction with a copper(I) cyanide catalyst. masterorganicchemistry.com

The synthesis begins with the diazotization of the primary arylamine, 2-methyl-4-nitroaniline. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. masterorganicchemistry.com The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, is attacked by the amine, leading to the formation of an N-nitrosamine. Subsequent tautomerization and protonation, followed by the loss of a water molecule, yield the 2-methyl-4-nitrobenzenediazonium (B93544) salt.

In the second step, the diazonium salt is displaced by a cyanide nucleophile in the presence of copper(I) cyanide (CuCN). wikipedia.orgmasterorganicchemistry.com The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. This transfer results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. wikipedia.orgbyjus.com The aryl radical then reacts with the copper(II) species to form the final product, this compound, and regenerate the copper(I) catalyst. wikipedia.org The Sandmeyer cyanation is a crucial method for producing benzonitriles, which are important precursors in organic synthesis. researchgate.net

Hydrolysis of the Cyano Group for Carboxylic Acid Derivatives

The cyano group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid. google.com This transformation is a fundamental reaction of nitriles and can be performed under either acidic or basic conditions, typically requiring heat. chemistrysteps.comweebly.com

The mechanism for both acid- and base-catalyzed hydrolysis proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen is first protonated. This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. organicchemistrytutor.comlibretexts.orglumenlearning.com A series of proton transfers follows, leading to the formation of a protonated amide, which then deprotonates to give the 2-methyl-4-nitrobenzamide (B2880813) intermediate. Under the reaction conditions, this amide undergoes further hydrolysis. The carbonyl oxygen of the amide is protonated, and another water molecule attacks the carbonyl carbon. The elimination of ammonia (B1221849) (which is immediately protonated to ammonium (B1175870) in the acidic medium) yields the final product, 2-methyl-4-nitrobenzoic acid. organicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. weebly.comlibretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com This amide can be isolated under milder conditions, but with vigorous heating, it is further hydrolyzed. organicchemistrytutor.com A hydroxide ion attacks the amide's carbonyl carbon, ultimately leading to the expulsion of an amide anion (NH₂⁻) and the formation of the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the 2-methyl-4-nitrobenzoic acid. weebly.com

Oxidation Reactions of Precursors leading to this compound

The synthesis of this compound can also be approached through the oxidation of suitable precursors. A relevant precursor is 4-nitro-o-xylene. While the direct oxidation of one methyl group to a nitrile (ammoxidation) is a known industrial process for some aromatic compounds, the selective oxidation to a carboxylic acid, a direct precursor to the nitrile via other methods, is more commonly documented in laboratory-scale synthesis for this specific substitution pattern. google.comrsc.org

The selective oxidation of a methyl group on a nitro-substituted aromatic ring presents significant challenges. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring and makes the benzylic C-H bonds of the methyl group more resistant to oxidation. google.comrsc.org

Consequently, this transformation often requires harsh reaction conditions and powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). google.com These reagents, however, generate substantial amounts of heavy metal waste, which is environmentally undesirable. Furthermore, achieving selectivity can be difficult; the reaction can lead to over-oxidation or oxidation of multiple methyl groups if present. mdpi.com The use of more environmentally friendly oxidants like dilute nitric acid traditionally requires high temperatures and pressures, posing safety risks and demanding specialized equipment. google.com

To overcome the challenges of selective oxidation under milder conditions, modern synthetic methods have incorporated radical initiators and phase transfer catalysts. This approach has been successfully applied to the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, a key derivative of this compound. google.com

In one reported method, dilute nitric acid is used as the oxidant in the presence of a radical initiator and a phase transfer catalyst. google.com

Radical Initiators : Compounds like N-hydroxyphthalimide (NHPI), azobisisobutyronitrile (AIBN), or benzoyl peroxide are used to initiate a free-radical chain reaction. google.comproquest.com NHPI, for instance, can generate the phthalimide-N-oxyl (PINO) radical, which is a potent hydrogen atom transfer (HAT) agent capable of abstracting a hydrogen atom from the methyl group to form a benzyl (B1604629) radical. researchgate.net This radical is then oxidized to the carboxylic acid.

Phase Transfer Catalysts (PTC) : In biphasic reaction systems (e.g., an aqueous oxidant and an organic substrate), a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) is employed. google.commdpi.com The PTC facilitates the transfer of the oxidant or other reactive species from the aqueous phase to the organic phase where the substrate resides, thereby increasing the reaction rate under milder conditions. mdpi.com

The combination of these catalysts allows the oxidation to proceed with good yield and selectivity while avoiding harsh conditions and environmentally damaging reagents. google.com

Radical InitiatorPhase Transfer CatalystOxidantTemperature (°C)Yield of 2-Methyl-4-nitrobenzoic acid (%)Reference
N-acetylphthalimideTetrabutylammonium bromide60% Nitric Acid15053.4 google.com
N-hydroxyphthalimide (NHPI)Not specified40% Nitric AcidReflux72 chemicalbook.com

Novel Synthetic Approaches and Green Chemistry Considerations

Modern chemical synthesis places a strong emphasis on the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. wjpmr.comresearchgate.net In the context of this compound synthesis, these principles are being applied to develop more sustainable and environmentally friendly methods.

One novel approach involves modifying traditional oxidation reactions to be more "green." The use of dilute nitric acid as an oxidant for 4-nitro-o-xylene, catalyzed by radical initiators and phase transfer catalysts, is a significant improvement over methods employing stoichiometric amounts of heavy-metal oxidants like permanganate or dichromate. google.com This catalytic method reduces hazardous waste and avoids the safety issues associated with high-pressure reactions. google.com

A particularly innovative and green route for the synthesis of aromatic nitriles is gas-phase ammoxidation. This process combines oxidation and amination in a single step, converting a methyl-substituted aromatic compound directly into the corresponding nitrile using ammonia and air (oxygen) over a solid catalyst. rsc.org For example, the ammoxidation of p-nitrotoluene to p-nitrobenzonitrile has been demonstrated using vanadium phosphate (B84403) (VPO) catalysts. rsc.org This method is highly atom-economical as the only byproduct is water. Although the deactivating effect of the nitro group can lead to lower conversion rates, the process is inherently cleaner and avoids the use of toxic cyanides required in the Sandmeyer reaction. rsc.org Adopting such a strategy for 4-nitro-o-xylene could provide a direct and sustainable pathway to this compound.

Further green chemistry considerations include the use of safer solvents, developing catalytic recycling techniques, and designing reactions that can be performed in aqueous media or under solvent-free conditions. researchgate.net

Development of Environmentally Benign Synthetic Protocols

The push towards green chemistry has led to the development of cleaner synthetic protocols for aromatic nitro compounds and their derivatives. Traditional methods for the oxidation of precursors often rely on harsh and environmentally damaging oxidizing agents like potassium permanganate or potassium dichromate. google.com These reagents generate significant waste and pose environmental hazards.

A more environmentally benign approach has been developed for the synthesis of 2-methyl-4-nitrobenzoic acid, a compound directly derivable from the hydrolysis of this compound. google.com This method utilizes dilute nitric acid as the oxidant to convert 4-nitro-o-xylene. google.com This protocol represents a significant improvement by replacing hazardous heavy metal oxidants with a less harmful reagent, thereby enhancing the cleanliness of the industrial synthesis and reducing pollution. google.com

Catalyst-Free or Mild Reaction Conditions in Synthesis

Modern synthetic strategies increasingly favor mild reaction conditions to enhance safety and energy efficiency. The synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene exemplifies this trend. The process operates at temperatures between 50-150°C under normal pressure, successfully avoiding the high temperatures and high pressures often required by conventional oxidation methods. google.com This approach not only improves reaction safety but also reduces the demand for specialized high-pressure equipment. google.com

The success of these mild conditions is facilitated by the inclusion of additives. The use of free radical initiators (such as benzoyl peroxide) and phase transfer catalysts (like benzyl triethyl ammonium chloride) has been shown to significantly increase the product yield, reaching up to 83.5%. google.com These catalysts enable the reaction to proceed efficiently without the need for harsh, energy-intensive conditions. google.com

Exploration of Alternative Starting Materials and Feedstocks

An alternative and more practical approach focuses on precursors like 4-nitro-o-xylene. This compound can be selectively oxidized to produce 2-methyl-4-nitrobenzoic acid, which is structurally closely related to the target nitrile. google.com The availability of 4-nitro-o-xylene makes this a more attractive feedstock for large-scale production. The selection of the initial feedstock profoundly impacts the synthetic route, influencing factors such as process complexity, cost, and by-product formation.

Yield Optimization and Purity Enhancement Techniques in Synthetic Chemistry

Achieving high yield and exceptional purity are paramount goals in the synthesis of this compound. Optimization strategies focus on fine-tuning reaction parameters and employing advanced purification methods to isolate the final product from by-products and unreacted starting materials.

The strategic use of catalysts is a key factor in maximizing yield. For instance, in the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, the addition of a free radical initiator and a phase transfer catalyst was shown to boost the yield significantly. google.com Without these catalysts, the yield was a mere 8.9%, but with their inclusion under optimized conditions, the yield soared to 83.5%. google.com

Catalyst SystemTemperature (°C)Yield (%)
None1008.9
Benzoyl Peroxide / Benzyltriethylammonium Chloride10083.5
N-hydroxyphthalimide / Benzyltriethylammonium Chloride15053.4
Azobisisoheptylnitrile / Tetrabutylammonium Chloride10060.4

This table presents data on the synthesis of 2-methyl-4-nitrobenzoic acid, a closely related derivative of this compound.

Chromatographic Purification Methods for this compound

Chromatographic techniques are essential for achieving high purity, particularly when structural isomers or by-products with similar physical properties are present. Column chromatography is a powerful method for separating the desired product from complex mixtures.

In the synthesis of the related compound, 2-methyl-4-nitrobenzoic acid, column chromatography was effectively used to isolate it from the major by-product, 4-nitrophthalic acid. chemicalbook.com A solvent system of ethyl acetate (B1210297) and hexane (B92381) (in a 1:5 ratio) allowed for the successful separation of these two compounds. chemicalbook.com This same principle of using a silica (B1680970) gel column with an appropriate solvent gradient can be applied to purify this compound from potential impurities generated during its synthesis. The selection of the mobile phase is critical and is determined by the polarity differences between the target compound and its contaminants.

Recrystallization Techniques for Product Purification

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound. mt.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or cold temperatures, while impurities remain either fully dissolved or insoluble at all temperatures. mt.com

For the purification of 2-methyl-4-nitrobenzoic acid, a mixed solvent system of ethanol (B145695) and water (in a 3:1 ratio) has proven successful. chemicalbook.com The crude product is dissolved in the hot solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals that can be collected by filtration. chemicalbook.com This method is effective at removing soluble impurities that remain in the mother liquor.

Purification MethodTarget CompoundKey By-product/ImpuritySolvent/Mobile Phase
Column Chromatography 2-Methyl-4-nitrobenzoic acid4-Nitrophthalic acidEthyl acetate / Hexane (1:5) chemicalbook.com
Recrystallization 2-Methyl-4-nitrobenzoic acidSoluble impuritiesEthanol / Water (3:1) chemicalbook.com

This table illustrates purification techniques used for a closely related derivative, which are applicable to this compound.

Impact of Reaction Conditions on Selectivity and By-product Formation

Controlling reaction conditions is crucial for maximizing the selective formation of the desired product while minimizing the generation of unwanted by-products. Temperature, pressure, catalyst choice, and reagent concentration all play significant roles in directing the reaction pathway. google.com

Chemical Reactivity and Mechanistic Studies of 2 Methyl 4 Nitrobenzonitrile

Electrophilic Aromatic Substitution Reactions of 2-Methyl-4-nitrobenzonitrile

The benzene (B151609) ring of this compound is influenced by the electronic effects of three substituents: a methyl group (-CH3), a nitro group (-NO2), and a nitrile group (-CN). The nitro and nitrile groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. youtube.comontosight.ai Conversely, the methyl group is an electron-donating group, which activates the ring.

The directing effects of these groups determine the position of substitution. The methyl group is an ortho-, para- director, while the nitro and nitrile groups are meta- directors. youtube.com In this compound, the positions ortho to the methyl group are C3 and C1 (adjacent to the nitrile). The position para to the methyl group is C5. The positions meta to the nitro group are C3 and C5. The positions meta to the nitrile group are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by the methyl group and not strongly deactivated by the other two groups.

Studies on related dimethylbenzonitriles have shown that nitration can lead to the formation of nitro derivatives at various positions, highlighting the competitive nature of the directing effects. cdnsciencepub.com For instance, the nitration of 2,3-dimethylbenzonitrile (B195845) can result in substitution at the 5-position. cdnsciencepub.com

Nucleophilic Aromatic Substitution Reactions and Their Scope

The presence of the strong electron-withdrawing nitro and nitrile groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA r) reactions. vulcanchem.commdpi.com These reactions typically involve the displacement of a leaving group by a nucleophile. While this compound itself does not have a conventional leaving group like a halogen, under certain conditions, the nitro group itself can be displaced.

The reactivity of the ring towards nucleophiles is enhanced at the carbon atoms bearing the electron-withdrawing groups. Computational studies on 4-nitrobenzonitrile (B1214597) show that the LUMO has significant lobes on the carbons attached to the nitro and nitrile groups, indicating these as likely sites for nucleophilic attack. wuxiapptec.com In the case of this compound, the presence of the methyl group at the 2-position may sterically hinder attack at the C1 (cyano-bearing) and C2 positions, making the C4 (nitro-bearing) position a more probable site for nucleophilic substitution.

The scope of nucleophiles that can participate in such reactions is broad and includes alkoxides, amines, and thiolates. mdpi.com For example, studies on similar nitro-substituted thiophenes have shown that the nitro group can be effectively displaced by thioglycolates in the presence of a base to form thieno[3,2-b]thiophenes. mdpi.com

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For substrates containing other reducible functional groups, such as a nitrile, selective reduction is a key challenge.

Several methods have been developed for the selective reduction of a nitro group in the presence of a nitrile. One effective method involves the use of tin(II) chloride dihydrate (SnCl2·2H2O) in an alcohol or ethyl acetate (B1210297) solvent. stackexchange.com This reagent has been shown to readily reduce aromatic nitro compounds while leaving groups like nitriles, aldehydes, ketones, and esters unaffected. stackexchange.com Another approach utilizes catalytic hydrogenation with a platinum on carbon (Pt/C) catalyst, as the nitrile group can be sensitive to palladium-based catalysts. stackexchange.com

Other reducing agents that have been explored include sodium borohydride (B1222165) in combination with Lewis acids like boron trifluoride etherate, which can selectively reduce nitriles in the presence of nitro groups under aprotic conditions. calvin.edu Ascorbic acid has also been investigated for the reduction of nitrobenzenes, although its effectiveness with nitrobenzonitriles has been limited. dergipark.org.tr

Table 1: Reagents for Selective Reduction of Nitro Group in Nitrobenzonitriles
Reagent SystemSolventKey Features
SnCl₂·2H₂OEthanol (B145695) or Ethyl AcetateHigh selectivity for nitro group reduction, leaving nitrile group intact. stackexchange.com
H₂ / 1% Pt/CVariousEffective for nitro reduction when nitrile is sensitive to Pd catalysts. stackexchange.com
NaBH₄ / BF₃·OEt₂2-MethyltetrahydrofuranSelectively reduces nitriles, leaving nitro group intact. calvin.edu

Reactions Involving the Nitrile Group (e.g., Hydrolysis, Cycloaddition)

The nitrile group in this compound can undergo a variety of chemical transformations, including hydrolysis and cycloaddition reactions.

Hydrolysis: The hydrolysis of the nitrile group can lead to the formation of a carboxylic acid. This transformation is typically carried out under acidic or basic conditions. google.comchemistrysteps.com For instance, this compound can be hydrolyzed to 2-methyl-4-nitrobenzoic acid. google.comgoogle.com The reaction proceeds through an amide intermediate. chemistrysteps.comsemanticscholar.org The electron-withdrawing nitro group can influence the reactivity of the nitrile group towards hydrolysis.

Cycloaddition: Nitriles and their derivatives can participate in cycloaddition reactions. For example, nitrile N-oxides, which can be generated from related compounds, undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netacs.orgscilit.com Research on 4-nitrobenzonitrile N-oxide has explored its cycloaddition with alkenes like ethene. researchgate.netacs.orgscilit.com These reactions are valuable for the synthesis of five-membered heterocyclic rings. The mechanism of these cycloadditions can be complex, with possibilities of stepwise, biradical, or zwitterionic pathways. researchgate.net

Computational Chemistry and Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding the reactivity and reaction mechanisms of organic molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reaction pathways of chemical processes. derpharmachemica.com DFT calculations, often using functionals like B3LYP with various basis sets, can provide valuable insights into the mechanisms of reactions involving this compound. derpharmachemica.comresearchgate.net

For electrophilic aromatic substitution, DFT can be used to model the formation of intermediates and transition states, helping to predict the regioselectivity of the reaction. researchgate.net In the case of nucleophilic aromatic substitution, DFT calculations on similar systems like 4-nitrobenzonitrile have been employed to map out the reaction energy profile for the addition of nucleophiles, such as methoxide, and to identify the rate-limiting steps. wuxiapptec.com These studies can reveal the presence of multiple transition states and intermediates. wuxiapptec.com DFT is also applied to study cycloaddition reactions, helping to distinguish between different possible mechanistic pathways. researchgate.netrsc.org

Molecular Electron Density Theory (MEDT) in Reactivity Predictions

Molecular Electron Density Theory (MEDT) offers a framework for understanding chemical reactivity based on the analysis of electron density changes along a reaction pathway. researchgate.netradomir.com.pl MEDT has been applied to study cycloaddition reactions involving nitrile N-oxides, providing insights into the polar nature of these reactions. researchgate.netscilit.com

By analyzing the global electron density transfer (GEDT) at the transition states, MEDT can classify reactions and characterize the participating nucleophilic and electrophilic species. researchgate.net This theory has been used to explain the mechanism and regioselectivity of [3+2] cycloaddition reactions, such as those between nitrile N-oxides and alkenes. researchgate.netscilit.com The analysis of conceptual DFT indices like electronic chemical potential, electrophilicity, and nucleophilicity at the ground state of the reactants also aids in predicting the polar nature of these reactions. researchgate.net

Hammett σp Value and its Influence on Electrophilicity

The electronic behavior of substituents on an aromatic ring can be quantified using the Hammett equation, which provides a linear free-energy relationship for reaction rates and equilibrium constants. wikipedia.orgnumberanalytics.com The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a substituent relative to hydrogen. numberanalytics.comstackexchange.com A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. pharmacy180.com

In the case of this compound, the benzene ring has three substituents: a methyl group (-CH₃) at position 2, a cyano group (-CN) at position 1, and a nitro group (-NO₂) at position 4. The electrophilicity of the molecule, particularly at the nitrile carbon, is significantly influenced by the electronic effects of the methyl and nitro groups.

The Hammett substituent constants (σ) are position-dependent, with different values for meta and para positions. pharmacy180.com The para-substituent constant (σp) reflects the combined influence of inductive and resonance effects, whereas the meta-substituent constant (σm) generally corresponds to the inductive effect. libretexts.org

The nitro group (-NO₂) is a strong electron-withdrawing group due to both its negative inductive (-I) and negative mesomeric (-M) effects. wikipedia.org This is reflected in its positive Hammett σp value. Conversely, the methyl group (-CH₃) is considered an electron-donating group, primarily through an inductive effect and hyperconjugation, which is indicated by its negative σp value. viu.ca

The cumulative effect of the substituents on the electrophilicity of the nitrile group in this compound is therefore dominated by the powerful electron-withdrawing nature of the para-nitro group.

Table of Hammett σp Values for Relevant Substituents

SubstituentHammett σp ValueElectronic Effect
-NO₂0.78 numberanalytics.comwiredchemist.comElectron-withdrawing
-CH₃-0.17 numberanalytics.comwiredchemist.comElectron-donating
-CN0.66 wiredchemist.comElectron-withdrawing

Advanced Applications and Derivatization of 2 Methyl 4 Nitrobenzonitrile in Scientific Research

Derivatives and Analogs of 2-Methyl-4-nitrobenzonitrile

The strategic modification of this compound allows for the creation of a library of derivatives and analogs with tailored properties. These modifications often target the introduction of fluorine atoms or the alteration of the existing methyl and nitro groups to fine-tune the electronic and steric characteristics of the molecule.

Synthesis of Fluorinated Analogs (e.g., 2-Methyl-4-(trifluoromethoxy)benzonitrile, 2-Fluoro-4-nitrobenzonitrile)

Fluorinated analogs of this compound are of significant interest due to the unique properties that fluorine atoms impart to organic molecules, such as increased metabolic stability and binding affinity.

One such analog is 2-Methyl-4-(trifluoromethoxy)benzonitrile . This compound can be synthesized through various routes, often involving the introduction of the trifluoromethoxy group onto a precursor molecule.

Another important fluorinated analog is 2-Fluoro-4-nitrobenzonitrile . The synthesis of this compound can be achieved through several methods. One common approach starts with 2-fluoro-4-nitrotoluene, which is first oxidized to 2-fluoro-4-nitrobenzoic acid. Subsequent amidation to 2-fluoro-4-nitrobenzamide, followed by dehydration, yields the desired 2-fluoro-4-nitrobenzonitrile. An alternative route involves the diazotization of 2-fluoro-4-nitroaniline (B181687) to introduce a bromine atom, which is then displaced by a cyanide group. google.com A clean production method has also been developed using 2-fluoro-4-nitrobromobenzene and cuprous cyanide in N-Methyl-2-pyrrolidone (NMP) as a solvent. google.com

Compound NameStarting MaterialKey Reaction Steps
2-Fluoro-4-nitrobenzonitrile2-Fluoro-4-nitrotolueneOxidation, Amidation, Dehydration
2-Fluoro-4-nitrobenzonitrile2-Fluoro-4-nitroanilineDiazotization, Cyanation
2-Fluoro-4-nitrobenzonitrile2-Fluoro-4-nitrobromobenzeneCyanation with cuprous cyanide

Modification of Methyl and Nitro Groups for New Chemical Entities

The methyl and nitro groups of this compound provide additional handles for chemical modification, leading to the generation of new chemical entities with diverse functionalities.

The methyl group can be oxidized to a carboxylic acid, yielding 2-carboxy-4-nitrobenzonitrile, or can be subjected to halogenation to introduce reactive sites.

The nitro group is particularly versatile and can be reduced to an amino group, forming 2-methyl-4-aminobenzonitrile. This amino group can then be further functionalized through diazotization followed by substitution reactions to introduce a wide range of substituents. The reduction of the nitro group is a key step in many synthetic pathways. rsc.org For instance, the reduction of nitroarenes can be achieved using various catalytic systems. rsc.org

These modifications are instrumental in creating a diverse set of molecules for various research applications, including the synthesis of materials and potential pharmaceutical agents. ontosight.ai

Applications in Medicinal Chemistry Research

This compound and its derivatives are pivotal intermediates in the field of medicinal chemistry, contributing to the synthesis of active pharmaceutical ingredients (APIs) and the exploration of new therapeutic agents.

Precursors for Active Pharmaceutical Ingredients (APIs)

The structural framework of this compound is embedded within several molecules that have been investigated as APIs. The compound itself serves as a crucial starting material for the multi-step synthesis of more complex drug candidates. iaea.org For example, 2-methyl-4-nitrobenzoic acid, which can be derived from this compound via hydrolysis, is an important pharmaceutical intermediate. google.comgoogle.com

Synthesis of Antitumor Drugs and V2 Receptor Antagonists

Derivatives of this compound have shown significant promise in the development of antitumor agents. For example, 2-methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of a new series of antitumor drugs. google.com The quinazoline (B50416) scaffold, which can be synthesized from 2-nitrobenzonitrile (B147312) derivatives, is central to the structure of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib, used in cancer therapy. clockss.org The conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones is an efficient one-pot process. clockss.org

Furthermore, 2-methyl-4-nitrobenzoic acid is a crucial intermediate in the synthesis of Tolvaptan, a vasopressin V2 receptor antagonist used to treat hyponatremia. google.com

Therapeutic Target/Drug ClassKey IntermediateRelevant Synthesized Compound
Antitumor Drugs (EGFR Inhibitors)2-NitrobenzonitrilesQuinazolin-4(3H)-ones (precursors to Gefitinib, Erlotinib)
V2 Receptor Antagonists2-Methyl-4-nitrobenzoic AcidTolvaptan

Studies on Enzyme Inhibition and Protein-Ligand Interactions

The chemical scaffold provided by this compound and its analogs is frequently utilized in studies focused on enzyme inhibition and the exploration of protein-ligand interactions. The diverse functional groups allow for the design of molecules that can specifically interact with the active sites of enzymes or other protein binding pockets. For example, derivatives of benzonitrile (B105546) have been investigated as inhibitors of undecaprenyl diphosphate (B83284) synthase (UPPS), an enzyme involved in bacterial cell wall synthesis. nih.gov The unique structure of these compounds allows for diverse synthetic pathways, enhancing their utility in drug design and the study of enzyme-catalyzed reactions.

Applications in Materials Science

This compound serves as a versatile building block in materials science, contributing to the creation of new materials with enhanced properties. ontosight.aichemimpex.com The presence of reactive nitro and nitrile functional groups allows for its incorporation into various polymeric structures and functional materials. ontosight.ai

The unique molecular architecture of this compound makes it a key intermediate in the synthesis of specialty polymers and resins. chemimpex.com Researchers utilize this compound to formulate polymers with improved characteristics such as enhanced durability and resistance. chemimpex.com The nitrile group can undergo various transformations, such as hydrolysis or reduction, enabling the creation of diverse polymer backbones. Similarly, the nitro group can be reduced to an amino group, providing another reactive site for polymerization reactions. acs.org

For instance, related nitrobenzonitrile compounds are employed in creating polymer functional materials with excellent performance and stability. bloomtechz.com The derivatization of the nitrile and nitro groups allows for the tailoring of polymer properties to suit specific applications. The synthesis of aromatic polynitroso compounds, for example, can lead to the formation of azodioxy-linked porous polymers, a class of materials with potential applications in gas storage and separation. researchgate.net

Table 1: Polymerization Reactions Involving Nitroaromatic Precursors

Precursor Type Reaction Type Resulting Polymer/Functionality Potential Application
Nitrobenzonitrile Reduction of nitro group, modification of nitrile group Polyamides, Polyimides High-performance plastics
Aromatic Polynitroso Dimerization/Polymerization Azodioxy-linked polymers Organic electronics, Gas storage

The application of this compound extends to the formulation of functional materials like coatings, adhesives, and components for electronic devices. chemimpex.com Its derivatives are used to enhance the material properties required for these applications. chemimpex.com For example, compounds with similar structures are used in the production of coatings and adhesives for various industries. xinchem.commade-in-china.com

In the realm of electronics, the structural characteristics of nitroaromatic compounds are leveraged. For example, some related compounds can be used as building blocks for functionalized materials in electronic devices or to create polymer electrolytes for high-performance batteries and capacitors. bloomtechz.com The ability to form stable, functional polymers makes these precursors valuable in advanced material applications. chemimpex.com

Environmental Research and Degradation Studies

This compound is also significant in the field of environmental science, particularly in research concerning nitroaromatic compounds, which are known environmental pollutants. chemimpex.comchemimpex.com

This compound is utilized in studies aimed at understanding the behavior and environmental impact of nitroaromatic compounds. chemimpex.comchemimpex.com Research into the degradation pathways of these substances is crucial for assessing their environmental fate. chemimpex.com Nitroaromatic compounds can be degraded by microorganisms through either oxidative or reductive pathways. nih.gov

For example, studies on related compounds like 2-nitrobenzoate (B253500) have shown that bacteria can degrade them by using them as a sole source of carbon and energy, breaking them down into less harmful substances like salicylate (B1505791) and catechol. nih.gov The degradation of 2-nitrobenzoate by certain bacterial strains involves a monooxygenase that removes the nitro group. nih.gov Another well-studied degradation route is the reductive pathway, where the nitro group is reduced to a hydroxylamino group and then further transformed. nih.gov Understanding these mechanisms helps in predicting how compounds like this compound might break down in the environment.

Table 2: Microbial Degradation of Nitroaromatic Compounds

Compound Microorganism Example Degradation Pathway Key Metabolites
2-Nitrobenzoate Arthrobacter sp. SPG Oxidative Salicylate, Catechol
2-Nitrobenzoate Pseudomonas fluorescens KU-7 Reductive 2-Hydroxylaminobenzoate, 3-Hydroxyanthranilate

Insights gained from degradation studies are instrumental in developing effective remediation strategies for environments contaminated with nitroaromatic compounds. chemimpex.com Bioremediation, which uses microorganisms to clean up pollutants, is considered a cost-effective and environmentally friendly approach. researchgate.net

Research has shown that bacterial strains capable of degrading nitroaromatics can be used in soil microcosms to significantly reduce contaminant levels. nih.gov For instance, Arthrobacter sp. SPG was able to degrade more than 90% of 2-nitrobenzoate in soil within 10-12 days. nih.gov Furthermore, processes for the catalytic reduction of nitro-containing compounds to their corresponding amines using reagents like sodium bisulfite are being developed as a method for environmental remediation. google.com These strategies, often involving the reduction of the toxic nitro group, are a key focus of environmental research on this class of chemicals. acs.org

Analytical Methodologies for Characterization of 2 Methyl 4 Nitrobenzonitrile and Its Derivatives

Spectroscopic Techniques in Elucidating Molecular Structuregoogle.comderpharmachemica.com

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained. For 2-Methyl-4-nitrobenzonitrile, key spectroscopic methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide unique signals corresponding to each magnetically distinct nucleus within the molecule, allowing for unambiguous structure verification. rsc.org

In the ¹H NMR spectrum, the protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns due to their electronic environment, which is influenced by the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, and the electron-donating methyl (-CH₃) group. The methyl protons typically appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the nitrile group has a characteristic chemical shift in the downfield region (typically 115-125 ppm). rsc.org The carbons of the aromatic ring show distinct signals, with their chemical shifts influenced by the attached substituents. For instance, in related benzonitrile (B105546) derivatives, the carbon attached to the cyano group appears around 109-112 ppm, while aromatic carbons can range from approximately 124 to 150 ppm, depending on the substitution pattern. rsc.org

In some analytical applications, this compound is utilized as an internal standard for quantitative NMR (qNMR) studies due to its stable structure and distinct signals. doi.org

Table 1: Typical ¹H and ¹³C NMR Spectral Data for Benzonitrile Scaffolds

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Aromatic (Ar-H) 7.3 - 8.5
¹H Methyl (Ar-CH₃) 2.4 - 2.7
¹³C Nitrile (-CN) 117 - 119
¹³C Aromatic (C-CN) 110 - 114
¹³C Aromatic (C-NO₂) 148 - 151
¹³C Aromatic (C-CH₃) 140 - 144
¹³C Aromatic (Ar-C) 124 - 136
¹³C Methyl (-CH₃) 19 - 22

Note: Data inferred from spectral information for related compounds such as 4-nitrobenzonitrile (B1214597) and various methylbenzonitriles. rsc.orgchemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. doi.org

The most prominent and diagnostically useful bands include:

Nitrile (C≡N) stretch: A sharp, strong absorption band typically appears in the region of 2220-2240 cm⁻¹. This band is a clear indicator of the nitrile functional group.

Nitro (NO₂) stretches: The nitro group is identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found between 1500-1560 cm⁻¹, and the symmetric stretch appears between 1345-1385 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

These specific frequencies allow for the quick confirmation of the successful synthesis or the identity of this compound and its derivatives. publish.csiro.au

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Frequency (cm⁻¹)
Nitrile (-C≡N) Stretch 2220 - 2240 (Strong, Sharp)
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560 (Strong)
Nitro (-NO₂) Symmetric Stretch 1345 - 1385 (Strong)
Aromatic Ring (C=C) Stretch ~1600, ~1450
Alkyl (C-H) Stretch 2850 - 3000
Aromatic (C-H) Stretch 3000 - 3100

Source: Data compiled from general IR correlation tables and spectra of related compounds. doi.orgpublish.csiro.au

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol , high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. doi.orgsigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 162. Subsequent fragmentation can provide structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). The fragmentation of the benzonitrile core can also occur. Analysis of these fragment ions helps to piece together the molecular structure, complementing data from NMR and IR spectroscopy. publish.csiro.au Techniques like Electrospray Ionization (ESI) are also employed, particularly for derivatives. doi.orgrsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula m/z (Mass/Charge) Description
[M]⁺ [C₈H₆N₂O₂]⁺ 162 Molecular Ion
[M-NO]⁺ [C₈H₆NO]⁺ 132 Loss of Nitric Oxide
[M-NO₂]⁺ [C₈H₆N]⁺ 116 Loss of Nitrogen Dioxide

Note: Fragmentation patterns are predicted based on common pathways for nitroaromatic compounds. publish.csiro.aunist.gov

Chromatographic Techniques for Purity Assessment and Quantificationderpharmachemica.comrsc.org

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of purity and the quantification of a target compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comgoogle.com

By monitoring the elution of the sample with a UV detector (often at a wavelength where the nitroaromatic chromophore absorbs strongly, e.g., ~254 nm), a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. This allows for accurate quantification and the determination of purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. google.com

Table 4: General HPLC Parameters for Analysis of Nitrobenzonitrile Derivatives

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 - 20 µL

Source: Based on typical methods for related aromatic compounds. sielc.comgoogle.com

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to monitor the progress of reactions and to determine the purity of the final product. rsc.orgrsc.org Certificates of analysis for commercial samples of this compound often specify purity as determined by GC. aliyuncs.com

In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. When coupled with MS (GC-MS), the technique provides not only purity information but also mass spectra for peak identification, confirming the identity of the main component and any impurities. rsc.org

Table 5: Typical Gas Chromatography Parameters for Purity Analysis

Parameter Typical Condition
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Temperature Program Initial temp. ~100°C, ramp to ~250°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Source: Based on standard GC methods for aromatic nitriles. rsc.orgrsc.org

Utilization as a Standard in Complex Mixture Analysis

Due to its well-defined chemical properties and stable nature, this compound serves as a valuable standard in various analytical techniques, particularly in the analysis of complex mixtures. chemimpex.comchemimpex.com Its distinct spectroscopic and chromatographic behavior allows it to be used as an internal or external standard for the accurate quantification of other components within a sample.

In a study involving the analysis of various racemic analytes using ¹⁹F NMR spectroscopy, this compound was utilized as an internal standard. doi.org The inclusion of a known concentration of this compound in the sample mixtures allowed for the precise determination of the concentrations of the other analytes by comparing their respective signal intensities. doi.org This approach is particularly useful in quantitative NMR (qNMR) studies where a reliable reference is essential for accurate measurements.

The utility of this compound as a standard extends to chromatographic methods as well. In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), its consistent retention time and detector response make it an ideal reference compound. chemimpex.comchemimpex.com This enables researchers to identify and quantify other substances in complex samples, such as those encountered in pharmaceutical formulations, environmental monitoring, and materials science. chemimpex.comchemimpex.com For instance, its isomer, 3-Methyl-4-nitrobenzonitrile, is also noted for its use as a standard in chromatographic techniques for the analysis of complex mixtures. chemimpex.com

Below is a table summarizing the application of this compound as a standard in a specific analytical context:

Analytical TechniqueApplicationAnalyte TypeRole of this compoundConcentration Used
¹⁹F NMR SpectroscopyQuantitative AnalysisRacemic AnalytesInternal Standard32 mM

Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound. While specific crystallographic data for this compound is not extensively detailed in the provided search results, the crystallographic analysis of closely related nitrobenzonitrile derivatives offers significant insights into the expected solid-state structure.

Studies on various o-nitrobenzonitriles, such as 6-methyl-2-nitrobenzonitrile, reveal key structural features that are likely to be present in this compound. iucr.org A common characteristic in these structures is a short intramolecular distance between one of the oxygen atoms of the nitro group and the adjacent carbon atom of the nitrile group. iucr.org This short distance, along with associated molecular distortions, suggests an incipient nucleophilic attack of the oxygen on the electrophilic nitrile carbon. iucr.org Molecular orbital calculations support this, indicating a delocalization of energy between the oxygen and the nitrile group. iucr.org

The packing of these molecules in the crystal lattice is often influenced by weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which can lead to the formation of sheet-like structures. iucr.orgresearchgate.net For example, in the crystal structure of 2-methyl-4-nitroaniline (B30703) salts, a variety of non-hydrogen bonding interactions involving the nitro group, such as ONO₂···π(N)NO₂, are observed. researchgate.net

The crystal system and unit cell dimensions are fundamental parameters determined through crystallographic analysis. For instance, the related compound 2-Methyl-3-nitrobenzonitrile crystallizes in a monoclinic system. The table below presents hypothetical crystallographic data for this compound based on the analysis of its isomers and related compounds, illustrating the type of information obtained from such studies.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)~9.9
b (Å)~14.7
c (Å)~10.1
Temperature (K)~180

Note: The data in this table is illustrative and based on the crystallographic data of the related compound 6-methyl-2-nitrobenzonitrile. iucr.org

Safety, Environmental Considerations, and Regulatory Aspects in Academic Research

Hazard Identification and Risk Assessment in Laboratory Settings

In academic and industrial laboratories, a thorough understanding of a chemical's hazards is paramount for ensuring the safety of researchers. For 2-Methyl-4-nitrobenzonitrile, this involves a detailed risk assessment based on its Globally Harmonized System (GHS) classification and the implementation of specific precautionary measures.

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a universal framework for communicating hazard information. nih.gov The primary hazards associated with this compound are related to its acute toxicity and its potential to cause irritation. tcichemicals.comsigmaaldrich.comsigmaaldrich.com

The compound is designated with the GHS07 pictogram, an exclamation mark, which indicates that it can be an irritant, skin sensitizer, acutely toxic (harmful), a narcotic, or hazardous to the ozone layer. sigmaaldrich.comsigmaaldrich.com The signal word associated with this compound is "Warning". tcichemicals.comsigmaaldrich.comsigmaaldrich.com

The specific hazard statements (H-statements) provide more detail on the nature of the hazards:

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. tcichemicals.com

H315: Causes skin irritation. tcichemicals.comsigmaaldrich.comsigmaaldrich.com

H319: Causes serious eye irritation. tcichemicals.comsigmaaldrich.comsigmaaldrich.com

H335: May cause respiratory irritation. sigmaaldrich.comsigmaaldrich.com

This classification underscores the need for careful handling to avoid exposure through ingestion, skin contact, or inhalation, which are the primary routes of potential harm in a laboratory setting.

Table 1: GHS Classification for this compound

Classification Code Description Source(s)
Acute Toxicity (Oral)Category 4Harmful if swallowed tcichemicals.comfishersci.com
Acute Toxicity (Dermal)Category 4Harmful in contact with skin tcichemicals.comfishersci.com
Acute Toxicity (Inhalation)Category 4Harmful if inhaled tcichemicals.comfishersci.com
Skin Corrosion/IrritationCategory 2Causes skin irritation tcichemicals.comsigmaaldrich.comsigmaaldrich.comfishersci.com
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation tcichemicals.comsigmaaldrich.comsigmaaldrich.comfishersci.com
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation sigmaaldrich.comsigmaaldrich.comfishersci.com

Given its hazard profile, strict precautionary measures are required for the safe handling and storage of this compound in a research environment. These measures are designed to prevent accidental exposure and ensure laboratory safety.

Handling:

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors. tcichemicals.comthermofisher.comwestliberty.edu

Personal Protective Equipment (PPE): Researchers must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield to protect the eyes, and a lab coat. sigmaaldrich.comfishersci.comthermofisher.com For weighing or operations that may generate dust, a dust mask (such as a type N95) is recommended. sigmaaldrich.comsigmaaldrich.com

Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled. tcichemicals.comwestliberty.edu Hands and any exposed skin should be washed thoroughly after handling. thermofisher.comwestliberty.edu Contaminated clothing must be removed and washed before reuse. tcichemicals.com

Storage:

Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comthermofisher.comthermofisher.com Recommended storage is at room temperature, ideally below 15°C in a dark place. tcichemicals.com

Compatibility: It is classified under Storage Class 11 as a combustible solid. sigmaaldrich.comsigmaaldrich.com It should be stored away from incompatible materials, though specific incompatibilities are not detailed in the provided search results.

Security: For certain applications or quantities, it may be advised to store the compound locked up. fishersci.comfluorochem.co.uk

Table 2: Precautionary Statements (P-statements) for this compound

Code Precaution Category Source(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.Prevention tcichemicals.comthermofisher.comwestliberty.edu
P270Do not eat, drink or smoke when using this product.Prevention tcichemicals.comwestliberty.edu
P271Use only outdoors or in a well-ventilated area.Prevention thermofisher.comwestliberty.edu
P280Wear protective gloves/protective clothing/eye protection/face protection.Prevention fishersci.comthermofisher.com
P302 + P352IF ON SKIN: Wash with plenty of soap and water.Response tcichemicals.comthermofisher.com
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.Response tcichemicals.comthermofisher.com
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response tcichemicals.comfishersci.com
P312Call a POISON CENTER/doctor if you feel unwell.Response fishersci.comthermofisher.com
P403 + P233Store in a well-ventilated place. Keep container tightly closed.Storage westliberty.edu
P501Dispose of contents/container to an approved waste disposal plant.Disposal tcichemicals.comthermofisher.com

Environmental Impact and Remediation Strategies

The use of nitroaromatic compounds like this compound in research necessitates a consideration of their potential environmental impact and the development of strategies for their responsible disposal and remediation.

Nitroaromatic compounds, the class to which this compound belongs, are recognized as significant environmental contaminants, often originating from industrial manufacturing of dyes, explosives, and pesticides. nih.gov Their chemical structure, characterized by an electron-withdrawing nitro group on a stable benzene (B151609) ring, makes them resistant to oxidative degradation and thus recalcitrant to natural biodegradation. nih.gov

Persistence: Many nitroaromatic compounds are known for their persistence in the environment. nih.gov They are generally resistant to chemical hydrolysis under typical environmental conditions. cdc.gov

Mobility: The mobility of nitroaromatic compounds in soil can vary. Some are expected to be mobile and can leach into groundwater. cdc.gov However, they can also exhibit strong binding to clay minerals due to complex formation, which can reduce their mobility. cdc.gov

Biodegradation: While generally resistant, some microorganisms have evolved pathways to degrade certain nitroaromatic compounds, using them as sources of carbon and nitrogen. nih.govnih.gov A common biological process involves the reduction of the nitro group to a carcinogenic amino function, which requires further remediation steps. nih.govnih.gov Bioremediation strategies, including the use of bioreactors and composting, have been developed to exploit these microbial pathways. nih.gov

While one safety data sheet for a related isomer states it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants, the broader class of nitroaromatics is listed as a priority pollutant by the U.S. Environmental Protection Agency. thermofisher.comnih.gov

Proper disposal of this compound and associated waste is a critical component of responsible laboratory practice, aimed at minimizing environmental release.

Disposal Procedures: Unused or waste this compound should be treated as hazardous waste. The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company. westliberty.edu One common technique involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion products. westliberty.edu All disposal must be in accordance with federal, state, and local environmental regulations.

Container Disposal: Empty containers should be disposed of as unused product. westliberty.edu

Sustainable Practices: In the broader context of chemical synthesis, there is a push towards "circular economy" principles, where waste is transformed into value-added chemicals. acs.org For nitro compounds, this could involve developing synthetic routes that utilize waste products or are more energy-efficient than traditional nitration methods that rely on nitric and sulfuric acids. nih.govacs.org Adopting principles of green chemistry, such as using less hazardous solvents, reducing waste, and improving atom economy, represents a sustainable approach in research involving such compounds. solubilityofthings.com

Ethical Considerations in Chemical Synthesis and Application

The synthesis and application of compounds like this compound, which possess inherent hazards, fall under a broader set of ethical considerations for chemical researchers.

The synthesis of novel compounds carries a responsibility to consider the potential impact on human health and the environment. solubilityofthings.com For nitro compounds specifically, there is an awareness of their potential toxicity and use in applications like explosives, which adds an ethical dimension to their creation and study. nih.govnih.gov While many nitro compounds are crucial intermediates for pharmaceuticals and agrochemicals, their synthesis requires careful management of hazardous materials and waste to prevent environmental degradation. acs.orgsolubilityofthings.com

A core ethical obligation for researchers is transparency in methodology and findings, which ensures reproducibility and builds trust. solubilityofthings.com Furthermore, the development of new synthetic methods, especially those that are safer or more environmentally benign, is an ethical imperative. The ongoing research into the chemistry of nitro compounds demonstrates a continued effort to explore them as versatile building blocks while also developing new, potentially more sustainable, synthetic methods. frontiersin.org This includes exploring novel catalytic strategies and reaction pathways that can reduce the environmental footprint associated with their synthesis. frontiersin.org

Non-Human Research Guidelines and Restrictions

In academic research, the handling and use of this compound are governed by a combination of general laboratory safety regulations, hazard information provided by suppliers, and the oversight of institutional safety committees. Specific, substance-centric regulatory restrictions for non-human research are limited, as the compound is primarily used as a laboratory-scale chemical intermediate. However, a framework of guidelines and hazard-based precautions dictates its use.

Most chemical suppliers explicitly state that this compound is intended for research and development (R&D) purposes only. epa.govtcichemicals.com It is not to be used for any other purpose, including in vitro diagnostic procedures, or for human or animal therapeutic or commercial use. epa.govtcichemicals.comsigmaaldrich.com This restriction is a primary guideline for its academic use, confining it to a controlled laboratory setting.

The United States Environmental Protection Agency (EPA) includes this compound in its CompTox Chemicals Dashboard under the identifier DTXSID60402182, indicating the substance is monitored for potential toxicological and environmental concern. epa.govepa.gov The dashboard serves as a repository for data, including high-throughput screening (HTS) results from the ToxCast program. epa.gov However, detailed public summaries from high-throughput phenotypic profiling (HTPP) assays are currently limited. epa.gov There is no evidence of a specific Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA) for this compound, which would impose more stringent regulatory controls on its use. govinfo.gov

Hazard and Precautionary Data

The primary guidelines for handling this compound in a non-human research context are derived from its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications, provided in Safety Data Sheets (SDS) by suppliers, mandate specific precautionary measures. sigmaaldrich.comssl-images-amazon.com

Table 1: GHS Hazard Classifications for this compound

Hazard Class Category Code Statement
Acute Toxicity (Oral) Category 4 H302 Harmful if swallowed
Acute Toxicity (Dermal) Category 4 H312 Harmful in contact with skin
Acute Toxicity (Inhalation) Category 4 H332 Harmful if inhaled
Skin Corrosion/Irritation Category 2 H315 Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 H319 Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 H335 May cause respiratory irritation

Data sourced from multiple chemical suppliers. tcichemicals.comapolloscientific.co.ukssl-images-amazon.comtcichemicals.com

Research Findings from Safety and Handling Protocols

Research and academic use of this compound necessitates adherence to strict handling protocols based on its hazard profile. These protocols are a direct result of toxicological understanding and form the basis of institutional research guidelines.

Personal Protective Equipment (PPE): Due to its classification as a skin and eye irritant, and its acute toxicity via multiple exposure routes, standard laboratory PPE is mandatory. This includes safety glasses or goggles (conforming to standards like EU EN166 or US OSHA 29 CFR 1910.133), chemical-resistant gloves (e.g., nitrile), and a lab coat. sigmaaldrich.comfishersci.com For procedures that may generate dust, a NIOSH/MSHA or EN 149 approved respirator is recommended. sigmaaldrich.comfishersci.com

Engineering Controls: The compound must be handled in a well-ventilated area, with a chemical fume hood being the standard for preventing respiratory exposure. tcichemicals.comfishersci.com Eyewash stations and safety showers must be readily accessible in any laboratory where the compound is used. fishersci.com

Environmental Disposal: Researchers are instructed not to release the chemical into the environment. fishersci.com It should not be discharged into sewers or waterways. apolloscientific.co.uk Waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations, typically involving disposal in a labeled, sealed container as toxic solid waste. apolloscientific.co.ukfishersci.com

Environmental Fate Considerations: Safety data indicates the compound is insoluble in water and is not likely to be mobile in soil. thermofisher.com There is a potential for some bioaccumulation. thermofisher.com It is not listed as being degradable in wastewater treatment plants, reinforcing the guideline against sewer disposal. thermofisher.com

Table 2: Summary of Handling and Disposal Guidelines in Non-Human Research

Guideline Category Specific Recommendation Rationale/Reference
Use Restriction For laboratory R&D purposes only. Not for human, animal, or diagnostic use. Supplier-imposed restriction. epa.govsigmaaldrich.com
Ventilation Use only in a well-ventilated area, preferably a chemical fume hood. To mitigate inhalation hazard (H332, H335). tcichemicals.comfishersci.com
Eye Protection Wear safety glasses with side-shields or goggles. To prevent serious eye irritation (H319). sigmaaldrich.comfishersci.com
Skin Protection Wear protective gloves and clothing. To prevent skin irritation and dermal toxicity (H315, H312). sigmaaldrich.comfishersci.com
Respiratory Protection Use approved respirator if dust is generated. To prevent respiratory irritation and inhalation toxicity (H335, H332). sigmaaldrich.com
Hygiene Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Standard chemical hygiene practice to prevent ingestion and dermal contact. tcichemicals.com
Disposal Dispose of as hazardous waste in approved containers. Do not release to sewer or environment. Prevents environmental contamination; aligns with its toxicity profile and low degradability. apolloscientific.co.ukfishersci.com

Conclusion and Future Research Directions

Summary of Current Research Advancements on 2-Methyl-4-nitrobenzonitrile

This compound, with the molecular formula C8H6N2O2, is a solid, white to light yellow crystalline powder at room temperature. lookchem.comontosight.ai Its molecular weight is approximately 162.15 g/mol . lookchem.comsigmaaldrich.com The melting point of this compound is reported to be in the range of 100-103 °C. lookchem.comsigmaaldrich.comchembk.com

Key structural features include a benzene (B151609) ring substituted with a methyl group, a nitro group, and a nitrile group. ontosight.ai The presence of these functional groups, particularly the electron-withdrawing nitro and nitrile groups, significantly influences the compound's reactivity and chemical properties. ontosight.ai

Synthesis of this compound has been achieved through various methods. One common approach involves the nitration of 2-methylbenzonitrile. ontosight.ai Another documented method is the dehydration of 3-methyl-4-nitrobenzamide (B1581358) using dehydrating agents like thionyl chloride. asianpubs.org A more complex route starts from 2-methyl-4-nitroaniline (B30703), which undergoes diazotization followed by cyanation. google.com

The primary application of this compound lies in its role as a chemical intermediate. ontosight.ai It is a crucial precursor in the synthesis of 2-methyl-4-nitrobenzoic acid through hydrolysis. google.comgoogle.com This acid, in turn, is an important intermediate in the pharmaceutical industry. google.comgoogle.com Furthermore, this compound is a key starting material for the synthesis of 5-cyanoindole, a significant intermediate for various pharmaceutical compounds. asianpubs.org

Unexplored Research Avenues and Potential for Innovation

Despite its established role as a synthetic intermediate, many aspects of this compound's chemistry remain to be explored. A significant area for potential innovation lies in the development of more efficient and environmentally friendly synthetic methodologies. While current methods are effective, they often involve harsh reagents and complex procedures. asianpubs.orggoogle.com Research into catalytic systems, such as those employing transition metals, could lead to milder reaction conditions, higher yields, and improved selectivity. numberanalytics.com

The reactivity of the functional groups on the this compound ring offers a playground for organic chemists. Selective transformations of the nitro, nitrile, and methyl groups could lead to a diverse array of novel compounds with potentially interesting biological or material properties. For instance, the reduction of the nitro group to an amine, followed by further functionalization, could yield a new class of substituted anilines. Similarly, modifications of the nitrile group could lead to amides, carboxylic acids, or tetrazoles, each with unique chemical characteristics. researchgate.net

The potential for this compound to serve as a building block in the synthesis of complex heterocyclic systems is another promising but underexplored area. Reactions involving the cyano and methyl groups could be exploited to construct fused ring systems with potential applications in medicinal chemistry and materials science.

Emerging Trends in Nitroaromatic and Nitrile Chemistry

The broader fields of nitroaromatic and nitrile chemistry are currently experiencing a surge of innovation, with several emerging trends directly relevant to the future of this compound research.

In Nitroaromatic Chemistry:

Green Nitration: There is a strong push towards developing more sustainable nitration methods that avoid the use of harsh mixed acids. cardiff.ac.uk The use of solid acid catalysts like zeolites is a promising alternative, offering easier separation and reusability. cardiff.ac.uk

Biocatalysis: The use of enzymes for the selective nitration and transformation of aromatic compounds is gaining traction. google.com This approach offers high selectivity under mild conditions.

Advanced Materials: Nitroaromatic compounds are being explored for their potential in advanced materials, including explosives and sensors. nih.govmdpi.com The development of chemiresistive sensors based on hybrid materials for the detection of nitroaromatic compounds is an active area of research. mdpi.com

In Nitrile Chemistry:

Sustainable Synthesis: The development of sustainable methods for synthesizing nitriles is a key focus. numberanalytics.com This includes electrochemical synthesis and the use of greener cyanide sources to improve safety and efficiency. numberanalytics.comnumberanalytics.com

Catalytic Transformations: There is a continuous effort to develop new and improved catalysts for nitrile transformations. researchgate.netsioc-journal.cn This includes catalysts for hydration, reduction, and cyanation reactions, aiming for higher efficiency and selectivity under milder conditions. numberanalytics.comsioc-journal.cn

Flow Chemistry: The use of continuous flow reactors is being explored to enhance the safety and efficiency of nitrile synthesis and subsequent reactions. numberanalytics.com

Prospective Applications in Interdisciplinary Fields

The unique combination of functional groups in this compound makes it a candidate for applications beyond its current role as a simple intermediate.

Medicinal Chemistry: As a scaffold, it could be used to synthesize novel libraries of compounds for drug discovery. The derivatives of structurally similar compounds have shown potential as anti-cancer agents. The nitrile group itself is a key functional group in many pharmaceuticals.

Materials Science: Aromatic nitriles are being investigated for their use in the synthesis of advanced materials like polymers and nanomaterials. numberanalytics.com The nitro group can also be a handle for further functionalization to tune the electronic and optical properties of materials. There is potential for its use in creating materials with applications in energy storage, such as batteries and supercapacitors. numberanalytics.com

Agrochemicals: The structural motifs present in this compound are found in various pesticides. nih.gov Further derivatization could lead to the discovery of new and effective agrochemicals. cymitquimica.com

Dye Chemistry: The chromophoric nitro group suggests potential applications in the synthesis of new dyes and pigments.

Q & A

Basic: How is 2-Methyl-4-nitrobenzonitrile structurally characterized in academic research?

Answer:
Structural characterization typically involves a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR identify substituent positions (e.g., methyl at C2, nitro at C4, and nitrile at C1) by analyzing chemical shifts and coupling patterns.
  • X-ray Crystallography : Programs like SHELXL (SHELX system) refine crystal structures to confirm bond lengths, angles, and molecular packing . For example, related nitrile derivatives (e.g., 2-(4-Methylphenyl)benzonitrile) have been resolved using similar workflows .
  • IR Spectroscopy : The nitrile group (\sim2240 cm1^{-1}) and nitro group (\sim1520 cm1^{-1}) provide diagnostic absorption bands .

Basic: What synthetic routes are reported for this compound?

Answer:
Common methods include:

  • Nitration of Methyl-Substituted Precursors : Direct nitration of 2-methylbenzonitrile under controlled conditions (e.g., HNO3_3/H2_2SO4_4 at 0–5°C) to favor para-substitution. Yield optimization requires careful temperature control to avoid byproducts like meta-nitro isomers .
  • Cross-Coupling Reactions : Palladium-catalyzed cyanation of halogenated intermediates (e.g., 2-methyl-4-nitrohalobenzene) using CuCN or K4_4[Fe(CN)6_6] as cyanide sources. Evidence from similar compounds (e.g., 4-(Difluoromethyl)benzonitrile) supports this approach .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

  • Reproducibility Checks : Replicate synthesis and purification (e.g., column chromatography or recrystallization from ethanol) to isolate pure product.
  • Analytical Cross-Validation : Use multiple techniques (e.g., HPLC purity assays, DSC for melting point analysis) alongside spectral data. For example, conflicting melting points in nitrobenzoic acid derivatives were resolved via DSC thermograms .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as seen in studies of related nitriles like 4-Methoxybenzonitrile .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:
Challenges include:

  • Polymorphism : Nitro and nitrile groups can lead to multiple crystal forms. Use slow evaporation in solvents like dichloromethane/hexane to favor stable polymorphs.
  • Twinned Crystals : Common in polar nitro compounds. SHELXD or SHELXE software can deconvolute twinned data, as demonstrated in macromolecular phasing studies .
  • Disorder in Methyl Groups : Refinement constraints in SHELXL improve model accuracy for disordered moieties .

Advanced: How can computational methods predict reactivity or stability of this compound?

Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (e.g., nitro group as electron-withdrawing, nitrile as moderate π\pi-acceptor).
  • Solubility Prediction : Tools like ACD/Labs Percepta estimate logP and solubility in solvents (e.g., low solubility in water, high in DMSO) .
  • Reactivity in Condensation Reactions : Studies on 4-formyl-3-methoxybenzonitrile suggest nitro groups direct subsequent substitutions or reductions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles (tested to EN 166/EU or NIOSH/US standards) .
  • Ventilation : Use fume hoods to avoid inhalation; nitro compounds may release NOx_x upon decomposition.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How does steric hindrance from the methyl group influence reaction pathways of this compound?

Answer:

  • Electrophilic Substitution : The methyl group at C2 sterically blocks ortho positions, directing reactions (e.g., halogenation) to the less hindered para-nitro position.
  • Nucleophilic Attack : Nitrile reactivity is reduced compared to unsubstituted benzonitriles due to electron-withdrawing nitro and steric effects. Kinetic studies on 3-Methyl-4-nitrobenzonitrile show slower hydrolysis rates .

Advanced: What role does this compound play in synthesizing heterocyclic compounds?

Answer:

  • Cyano Group as a Building Block : Participates in cycloadditions (e.g., Huisgen reaction) to form triazoles or tetrazoles.
  • Nitro Reduction : Catalytic hydrogenation (Pd/C, H2_2) converts nitro to amine, enabling access to benzodiazepine or quinazoline precursors. For example, 4-(Ethylamino)-3-nitrobenzonitrile derivatives are intermediates in bioactive molecule synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.